Bleomycin A5

Vue d'ensemble

Description

La bléomycine A5, également connue sous le nom de pingyangmycine, est un membre de la famille des antibiotiques glycopeptidiques de la bléomycine. Elle a été découverte dans le comté de Pingyang, province du Zhejiang, en Chine, en 1969 et a ensuite été approuvée pour une utilisation clinique en 1978 par l'Administration chinoise des produits alimentaires et pharmaceutiques. La bléomycine A5 est principalement utilisée comme agent anticancéreux et est efficace dans le traitement de divers types de cancer, notamment les carcinomes testiculaires, ovariens, cervicaux, de la tête et du cou, de l'œsophage et de la thyroïde, ainsi que les lymphomes .

Méthodes De Préparation

La bléomycine A5 est généralement produite par fermentation en utilisant la bactérie Streptomyces verticillus. Le processus de fermentation implique la culture de la bactérie dans un milieu riche en nutriments, suivie de l'extraction et de la purification du composé. Le processus de purification comprend souvent des techniques chromatographiques pour isoler la bléomycine A5 des autres composés apparentés .

Analyse Des Réactions Chimiques

La bléomycine A5 subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. L'une des réactions clés est la chélation des ions métalliques, principalement le fer, qui produit une pseudo-enzyme qui réagit avec l'oxygène pour générer des radicaux libres superoxyde et hydroxyde. Ces radicaux sont responsables de l'activité de clivage de l'ADN de la bléomycine A5 . Les réactifs courants utilisés dans ces réactions comprennent les ions métalliques et l'oxygène, et les principaux produits formés sont des fragments d'ADN résultant de ruptures de brins .

Applications de la recherche scientifique

La bléomycine A5 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, elle est utilisée comme agent anticancéreux pour traiter diverses tumeurs malignes. En biologie, elle est utilisée pour étudier les mécanismes de dommages et de réparation de l'ADN en raison de sa capacité à induire des ruptures de brins d'ADN. En chimie, elle sert de composé modèle pour étudier la chélation des ions métalliques et la formation de radicaux. De plus, la bléomycine A5 est utilisée dans l'industrie pour la production d'autres dérivés de la bléomycine et de composés apparentés .

Mécanisme d'action

Le principal mécanisme d'action de la bléomycine A5 implique l'induction de ruptures de brins d'ADN. La bléomycine A5 chélate les ions métalliques, principalement le fer, pour former une pseudo-enzyme qui réagit avec l'oxygène pour produire des radicaux libres superoxyde et hydroxyde. Ces radicaux provoquent des dommages oxydatifs à l'ADN, conduisant à des ruptures simple et double brin. Les dommages à l'ADN entraînent finalement l'apoptose cellulaire. Les cibles moléculaires de la bléomycine A5 comprennent l'ADN et diverses enzymes cellulaires impliquées dans la réparation et la réplication de l'ADN .

Applications De Recherche Scientifique

Anticancer Applications

Mechanism of Action

BLE-A5 induces apoptosis in cancer cells primarily through the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest. It has been observed to activate caspases and p53, which are crucial for the apoptotic process . BLE-A5 also affects cell cycle dynamics, notably causing G2/M phase arrest in various cancer cell lines such as A549 and HCT116 .

Case Studies

- Lung Cancer : BLE-A5 has demonstrated efficacy in inducing apoptosis in lung cancer cell lines, with studies showing significant reductions in cell viability upon treatment. The IC50 value for BLE-A5 against certain lung cancer cells was determined to be around 193 µM, indicating a concentration-dependent effect on cell survival .

- Nasal Polyps : Recent studies have highlighted BLE-A5's potential in treating nasal polyps by inducing apoptosis in nasal polyp-derived fibroblasts (NPDFs). The drug's ability to alter mitochondrial dynamics and induce cell death via a Bax/Bcl-2-mediated pathway has been documented .

Dermatological Applications

Keloids and Hypertrophic Scars

BLE-A5 is increasingly used for intralesional injections to treat keloids and hypertrophic scars. It works by inducing apoptosis in fibroblasts responsible for excessive collagen production, thereby reducing scar formation . Studies indicate that BLE-A5 leads to diminished collagen synthesis and reduced lysyl oxidase levels in treated fibroblasts, contributing to its therapeutic effects on scar tissue .

Microbiological Applications

BLE-A5 also finds utility in microbiological research. It is employed as a selection agent in gene therapy studies, particularly using the Sh ble gene that confers resistance to bleomycin. This application aids in the identification and selection of genetically modified organisms .

Potential for Combination Therapies

Research indicates that combining BLE-A5 with other therapeutic agents could enhance its anticancer effects. For instance, co-treatment with MAP kinase-ERK kinase inhibitors has shown to synergistically promote apoptosis in tumor cells . This suggests a promising avenue for developing more effective treatment regimens.

Safety and Efficacy

Clinical evaluations have reported that intralesional BLE-A5 injections are safe for use, with manageable side effects. Long-term follow-ups indicate that while some patients experience soft tissue atrophy post-treatment, the overall outcomes are favorable .

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism of Action | Notes |

|---|---|---|---|

| Cancer Treatment | Lung cancer, Nasal polyps | Induces apoptosis via ROS generation | Effective against various cancer cell lines |

| Dermatology | Keloids, Hypertrophic scars | Reduces collagen synthesis | Administered via intralesional injection |

| Microbiology | Gene selection | Confers resistance using Sh ble gene | Useful in genetic modification studies |

| Combination Therapies | Enhanced efficacy with other agents | Synergistic effects on apoptosis | Potential for improved treatment outcomes |

Mécanisme D'action

The primary mechanism of action of bleomycin A5 involves the induction of DNA strand breaks. This compound chelates metal ions, primarily iron, to form a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals. These radicals cause oxidative damage to DNA, leading to single and double-strand breaks. The DNA damage ultimately results in cell apoptosis. The molecular targets of this compound include DNA and various cellular enzymes involved in DNA repair and replication .

Comparaison Avec Des Composés Similaires

La bléomycine A5 fait partie de la famille des bléomycines, qui comprend d'autres composés tels que la bléomycine A2 et la bléomycine B2. Ces composés partagent une structure chimique similaire mais diffèrent dans leurs chaînes latérales et leurs activités biologiques spécifiques. La bléomycine A2 et B2 sont les composants principaux du mélange de bléomycine utilisé dans les milieux cliniques. La bléomycine A5 est unique dans son utilisation spécifique en Chine et dans sa structure de chaîne latérale distincte, qui affecte son absorption cellulaire et sa cytotoxicité. D'autres composés similaires comprennent la phléomycine et la zéocine, qui sont également des antibiotiques glycopeptidiques ayant une activité de clivage de l'ADN .

Les propriétés et applications uniques de la bléomycine A5 en font un composé précieux à la fois pour la recherche scientifique et la pratique clinique. Sa capacité à induire des dommages à l'ADN et son efficacité comme agent anticancéreux mettent en évidence son importance dans le domaine de la médecine.

Propriétés

Numéro CAS |

11116-32-8 |

|---|---|

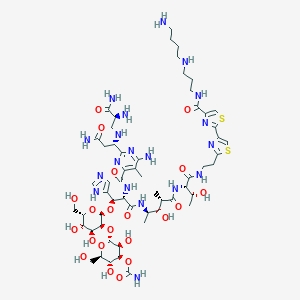

Formule moléculaire |

C57H89N19O21S2 |

Poids moléculaire |

1440.6 g/mol |

Nom IUPAC |

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C57H89N19O21S2/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76)/t23-,24+,25?,26+,27-,31-,32+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,55+,56-/m0/s1 |

Clé InChI |

QYOAUOAXCQAEMW-CHULVIKSSA-N |

SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O |

SMILES isomérique |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H](C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O |

SMILES canonique |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O |

Key on ui other cas no. |

11116-32-8 |

Numéros CAS associés |

55658-47-4 (hydrochloride) |

Synonymes |

leomycetin bleomycetin hydrochloride bleomycin A5 N1-(3-((4-aminobutyl)amino)propyl)bleomycinamide NSC-350895 pingyangmycin zhengguangmycin A5 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.